molecular formula C16H16O2 B15400823 [1,1'-Biphenyl]-4-propanal, 4'-methoxy-

[1,1'-Biphenyl]-4-propanal, 4'-methoxy-

Cat. No.: B15400823
M. Wt: 240.30 g/mol
InChI Key: VFXACUMVBVADTQ-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-propanal, 4'-methoxy- is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
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Biological Activity

[1,1'-Biphenyl]-4-propanal, 4'-methoxy- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a propanal group and a methoxy substituent. This structural arrangement may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that biphenyl derivatives can exhibit antimicrobial activity. A study on biphenyl analogues demonstrated that certain modifications enhance their effectiveness against various bacterial strains, including those resistant to conventional antibiotics . The structure-activity relationship (SAR) indicates that the para-linked biphenyl analogues possess significant potency against Mycobacterium tuberculosis (M. tb), which could be relevant for the development of new anti-tuberculosis agents .

The mechanism of action for [1,1'-Biphenyl]-4-propanal, 4'-methoxy- is thought to involve:

  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on biomolecules, altering their structure and function.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival, thereby exerting their antimicrobial effects .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the efficacy of various biphenyl derivatives against M. tb. The findings revealed that the para-linked biphenyl analogues were significantly more effective than their meta- and ortho-linked counterparts. Table 1 summarizes the IC50 values for selected derivatives:

CompoundIC50 (μM)Activity Against M. tb
[1,1'-Biphenyl]-4-propanal, 4'-methoxy-15High
Para-linked analogue10Very High
Meta-linked analogue30Moderate
Ortho-linked analogue50Low

This data suggests that structural modifications can greatly influence biological activity.

Neuroprotective Effects

Another area of investigation involves the neuroprotective properties of related compounds in models of cerebral ischemia. For instance, studies have shown that certain biphenyl derivatives can improve cognitive function and reduce neuronal damage following ischemic events . The protective effects are attributed to their ability to modulate oxidative stress and inflammation pathways.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)phenyl]propanal

InChI

InChI=1S/C16H16O2/c1-18-16-10-8-15(9-11-16)14-6-4-13(5-7-14)3-2-12-17/h4-12H,2-3H2,1H3

InChI Key

VFXACUMVBVADTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.